molecular formula C4H3N3O4 B018501 5-Nitrouracil CAS No. 611-08-5

5-Nitrouracil

Cat. No.: B018501
CAS No.: 611-08-5
M. Wt: 157.08 g/mol
InChI Key: TUARVSWVPPVUGS-UHFFFAOYSA-N
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Description

5-Nitrouracil (5-NU) is an organic compound with a nitrogen-containing five-membered ring. It is a derivative of uracil, which is a pyrimidine base found in RNA. 5-NU is a versatile compound with a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

  • Agricultural Applications : Mathur & Sharma (1968) discovered that 5-Nitrouracil significantly enhances the growth and flowering of tomato plants, indicating its potential use in agriculture (Mathur & Sharma, 1968).

  • Antiviral and Antitumor Properties : It acts as a potent inhibitor of thymidylate synthase and shows antiviral activity, as found by Giziewicz, Wnuk, & Robins (1999). Moreover, Welchinska & Vilchinska (2015) identified that this compound derivatives possess strong antitumor effects, suggesting their potential as antitumor drugs (Giziewicz et al., 1999); (Welchinska & Vilchinska, 2015).

  • Optical Applications : Bergman et al. (1972) noted that this compound has properties suitable for nonlinear optical applications due to its molecular structure (Bergman et al., 1972). Additionally, Ramos Silva & Pereira da Silva (2023) demonstrated its ability for efficient blue-light generation in an acentric crystalline environment (Ramos Silva & Pereira da Silva, 2023).

  • Biochemical Reactivity : Crozet et al. (1995) found that this compound derivatives can react with various reductive alkylating agents, leading to new potentially bioactive compounds (Crozet et al., 1995).

  • Chemical Properties and Applications : Several studies have explored its chemical and physical properties. For instance, Ptasińska et al. (2008) studied negative ion formation by low energy electron attachment to gas-phase this compound (Ptasińska et al., 2008), while Okoth et al. (2012) examined its polymorphism and hydrated states when crystallized from aqueous solutions (Okoth et al., 2012).

  • Antimicrobial Studies : Research by Gondela, Sroka, & Walczak (2008) showed that certain 5-nitro-1-substituted uracils, including this compound, have the ability to inhibit Mycobacterium tuberculosis (Gondela et al., 2008).

  • Antiviral Mechanisms : De Clercq et al. (1978) demonstrated that derivatives of this compound inhibit the replication of viruses like vaccinia and herpes simplex, targeting thymidylate synthetase (De Clercq et al., 1978).

Biochemical Analysis

Biochemical Properties

5-Nitrouracil interacts with several biomolecules. For instance, it has been found that a few organisms, notably some fungi, have the ability to metabolize thymidine to uracil, thus conserving the pyrimidine ring for subsequent metabolic use . This indicates that this compound may interact with enzymes involved in this metabolic pathway.

Cellular Effects

It has been suggested that this compound could influence cellular function by interacting with various biomolecules and participating in biochemical reactions .

Molecular Mechanism

It is known that this compound is a polarizable molecule with a permanent electric dipole moment . This property could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It has been reported that the dehydration of this compound results in it being classified as a “channel hydrate” in which dehydration proceeds principally by the exit of the water molecules along channels in the structure .

Metabolic Pathways

This compound is involved in the metabolic pathway where thymidine is metabolized to uracil in some organisms . This suggests that this compound may interact with enzymes involved in this metabolic pathway.

Transport and Distribution

Given its polarizable nature and permanent electric dipole moment , it is plausible that it could interact with various transporters or binding proteins.

Properties

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060597
Record name 5-Nitrouracil
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Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-08-5
Record name 5-Nitro-2,4(1H,3H)-pyrimidinedione
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Synthesis routes and methods I

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.
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Synthesis routes and methods II

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Nitrouracil interact with its target and what are the downstream effects?

A1: this compound and its 5′-monophosphate derivative (5-nitro-dUMP) primarily target thymidylate synthetase, an enzyme crucial for DNA biosynthesis []. By blocking this enzyme, they hinder the incorporation of deoxyuridine into DNA, ultimately inhibiting DNA synthesis []. This mechanism makes this compound derivatives potential antiviral agents, particularly against vaccinia virus, as their effect can be reversed by the addition of deoxythymidine [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H3N3O4, and its molecular weight is 157.09 g/mol [].

Q3: What are the key spectroscopic features of this compound?

A3: Spectroscopic studies, including IR and ESR, have been extensively used to characterize this compound:- IR Spectroscopy: The presence of characteristic functional groups like carbonyl and nitro is confirmed through IR spectroscopy [, ].- ESR Spectroscopy: ESR studies on irradiated this compound provide valuable information about the formation and structure of free radicals, particularly iminoxyl radicals [, , ].

Q4: How does the crystal structure of this compound influence its properties and applications?

A4: this compound exhibits polymorphism, existing in different crystalline forms that impact its properties [, , ]. The non-centrosymmetric crystal structure of this compound contributes to its notable nonlinear optical properties, making it suitable for applications in nonlinear optics, such as second harmonic generation [, ]. The existence of hydrogen bonds in the crystal lattice also contributes to its stability and high damage threshold [].

Q5: What is known about the dehydration behavior of this compound hydrate?

A5: Research has clarified the dehydration mechanism of this compound hydrate, showing that it does not proceed through channel hydrate mechanisms. Instead, dehydration likely occurs through the formation of structural defects in the crystal, as evidenced by macro and microstructural analysis [].

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself might not be a catalyst, its derivatives are known to interact with enzymes. For instance, this compound inhibits isoorate decarboxylase (IDCase), an enzyme involved in the thymidine salvage pathway, suggesting a potential role in regulating pyrimidine metabolism in certain organisms [].

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational techniques like INDO-MO calculations have been crucial in understanding the electronic structure and properties of this compound, particularly in identifying and characterizing free radicals formed upon irradiation [, ].

Q8: How do structural modifications of this compound affect its biological activity?

A8:
- Substitution at N-1 and N-3: Alkylating the N-1 and N-3 positions of this compound can significantly influence its reactivity [].- Thio-Substitution: Replacing the oxygen atoms in this compound with sulfur atoms to form thio-derivatives, such as 5-nitro-2-thiouracil and 5-nitro-2,4-dithiouracil, leads to increased lipophilicity []. - C-6 Modifications: Introducing substituents at the C-6 position impacts the reactivity and potential for ring transformations [, , , ].

Q9: What is known about the stability of this compound?

A9: this compound demonstrates stability in air and has a high damage threshold, attributes attributed to the presence of hydrogen bonds within its crystal structure [].

Q10: What is the antiviral activity of this compound and its derivatives?

A11: 5-Nitro-2′-deoxyuridine (5-nitro-dU) and its monophosphate derivative have shown potent antiviral activity against vaccinia virus in vitro []. Additionally, 5-nitro-dU exhibits synergistic antiviral activity when combined with ganciclovir against human cytomegalovirus [].

Q11: Which analytical techniques are crucial for studying this compound?

A13: - HPLC: HPLC plays a significant role in analyzing and quantifying this compound and its derivatives, especially in biological samples [].- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural elucidation and understanding the stereochemistry of this compound derivatives [].

Q12: What factors influence the solubility of this compound?

A14: The solubility of this compound is dependent on the solvent used. Its solubility in water is influenced by factors such as temperature and pH [, ].

Q13: Does this compound interact with drug-metabolizing enzymes?

A15: Research suggests that this compound derivatives, especially 5-NO2-dU, might interfere with thymidylate synthetase, a crucial enzyme in pyrimidine biosynthesis, suggesting a potential for interaction with drug-metabolizing pathways [, ].

Q14: Are there alternative compounds with similar activity to this compound?

A16: Compounds like 5-fluoro-, 5-trifluoromethyl-, 5-cyano-, and 5-thiocyanato-2′-deoxyuridine also inhibit deoxyuridine incorporation into DNA without affecting deoxythymidine incorporation, suggesting they might act as alternatives to this compound in targeting thymidylate synthetase [].

Q15: What resources are valuable for this compound research?

A15: Access to spectroscopic techniques like IR, ESR, and NMR, along with separation techniques like HPLC, is crucial for characterizing and analyzing this compound and its derivatives. Additionally, computational chemistry tools and databases are helpful for modeling, predicting properties, and understanding the structure-activity relationships of these compounds.

Q16: What are some significant milestones in the research of this compound?

A18: - Early Studies (1970s): Initial investigations focused on the synthesis, spectroscopic characterization, and the impact of radiation on this compound, exploring its radical formation and electronic properties [, , , ].- Nonlinear Optical Properties (1990s): The discovery of significant nonlinear optical properties in this compound marked a turning point, leading to exploration of its potential in optical applications [, ].- Polymorphism and Hydrate Studies (2000s): Research unveiled the polymorphic nature of this compound and the unique dehydration behavior of its hydrate form, providing insights into its solid-state properties and behavior [, , ].

Q17: How does research on this compound bridge different scientific disciplines?

A19: The study of this compound brings together various fields like:- Synthetic Organic Chemistry: The synthesis of this compound and its diverse derivatives requires expertise in organic synthesis methodologies [, , , , ].- Analytical Chemistry: Advanced analytical techniques, including spectroscopy and chromatography, are employed to characterize, quantify, and study the interactions of this compound [, , , ].- Physical Chemistry: Understanding the crystal structure, polymorphism, and spectroscopic properties demands knowledge from physical chemistry [, , , ].- Biochemistry and Pharmacology: Investigating the interactions of this compound with enzymes like thymidylate synthetase and exploring its potential as an antiviral agent bridge the gap between chemistry and biology [, , ].

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